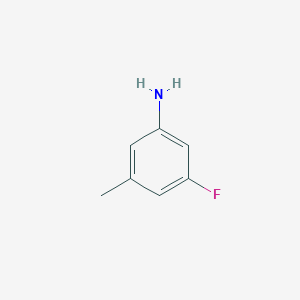

3-Fluoro-5-methylaniline

描述

Overview of Aniline (B41778) Derivatives in Organic Chemistry

Aniline and its derivatives are a cornerstone of organic chemistry, serving as pivotal building blocks in the synthesis of a vast array of organic compounds.

Historical Context and Significance

The history of aniline is intrinsically linked to the development of the synthetic dye industry in the mid-19th century. Its discovery and subsequent use in creating the first synthetic dye, mauveine, by William Henry Perkin in 1856, marked a turning point in industrial chemistry. This breakthrough paved the way for the creation of a spectrum of colors and laid the foundation for the modern chemical industry. Beyond dyes, aniline derivatives have become indispensable in the production of pharmaceuticals, polymers, and agrochemicals.

Structural Features and Reactivity Principles

Aniline is characterized by a benzene (B151609) ring attached to an amino (-NH2) group. This amino group is a powerful activating group, donating electron density into the aromatic ring and making it highly susceptible to electrophilic aromatic substitution reactions. The positions ortho and para to the amino group are particularly reactive. The amino group itself can also act as a nucleophile, participating in a variety of reactions such as acylation, alkylation, and diazotization.

Importance of Fluorine Substitution in Organic Compounds

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.

Impact on Molecular Properties and Reactivity

Fluorine is the most electronegative element, and its incorporation into an organic molecule can significantly influence its electronic properties. The strong carbon-fluorine bond can enhance the thermal and metabolic stability of a compound. chemimpex.com Furthermore, the presence of fluorine can alter a molecule's lipophilicity, which affects its solubility and ability to cross biological membranes. The reactivity of a molecule can also be fine-tuned by the strategic placement of fluorine atoms. a2bchem.com

Strategic Role in Drug Design and Agrochemicals

The unique properties imparted by fluorine have made it a crucial element in the design of modern pharmaceuticals and agrochemicals. chemimpex.coma2bchem.comcymitquimica.commusechem.com In medicinal chemistry, fluorination can improve a drug's metabolic stability, bioavailability, and binding affinity to its target. musechem.com Many successful drugs across various therapeutic areas contain fluorine. Similarly, in the agrochemical industry, fluorinated compounds are used to develop more effective and stable pesticides and herbicides. chemimpex.coma2bchem.comcymitquimica.commusechem.com

Focus on 3-Fluoro-5-methylaniline within the Substituted Aniline Class

This compound is a member of the substituted aniline family, featuring both a fluorine atom and a methyl group on the benzene ring. nih.gov This specific substitution pattern gives it a unique set of properties and makes it a valuable intermediate in organic synthesis. Its applications are found in the preparation of other fluorine-containing compounds and in the synthesis of dyes and agrochemicals. The presence of both an electron-withdrawing fluorine atom and an electron-donating methyl group influences its reactivity in chemical transformations.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-fluoro-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-2-6(8)4-7(9)3-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHBKGYVIHTBDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380947 | |

| Record name | 3-Fluoro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52215-41-5 | |

| Record name | 3-Fluoro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FLUORO-5-METHYLANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes to 3-Fluoro-5-methylaniline

The development of advanced synthetic methodologies has been crucial in improving the efficiency and accessibility of this compound. These routes often offer advantages in terms of reaction conditions, substrate scope, and atom economy.

Established Synthetic Protocols

Traditional methods for synthesizing this compound often involve multi-step sequences starting from readily available materials. A common approach involves the nitration of a substituted toluene, followed by reduction of the nitro group to an amine, and subsequent fluorination. For instance, this compound can be prepared from 5-methylaniline by reaction with hydrofluoric acid or a fluorinating agent like a fluorinated sulfoxide. Another established route may involve the nitration of 4-chloro-2-fluorotoluene, followed by reduction of the nitro group to form the corresponding aniline (B41778).

These conventional methods, while reliable, can sometimes be limited by harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste.

Novel and Emerging Synthetic Approaches

Recent research has focused on developing more sophisticated and efficient methods for the synthesis of this compound and its derivatives. These approaches often utilize advanced catalytic systems to achieve higher selectivity and yield under milder conditions.

Transition metal catalysis has become a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-nitrogen and carbon-fluorine bonds. Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the synthesis of complex aniline derivatives. acs.org These reactions allow for the precise and efficient coupling of an amine source with an aryl halide or triflate. For example, a palladium catalyst, in conjunction with a suitable ligand and base, can facilitate the amination of a fluorinated and methylated aryl precursor. thieme-connect.com Copper-catalyzed reactions, such as the Ullmann condensation, also provide a viable pathway for the synthesis of N-aryl compounds, including fluorinated anilines. thieme-connect.com Recent advancements in this area have focused on developing more active and versatile catalyst systems that can operate under milder conditions and with a broader range of substrates. mdpi.com

Table 1: Examples of Transition Metal-Catalyzed Reactions in Aniline Synthesis

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Pd(OAc)₂/BINAP, Cs₂CO₃ | Aryl iodide, Amine | N-Aryl Amine | thieme-connect.com |

| CuI, 8-hydroxyquinoline, K₂CO₃ | 3-bromo-5-(trifluoromethyl)aniline, 4-methylimidazole | N-Arylated Imidazole | thieme-connect.com |

| [RhCp*Cl₂]₂, AgBF₄, CsOPiv | N-OMe amide, gem-difluoroalkene | Monofluoroalkene | researchgate.net |

| Co(II) catalyst | Isocyanide, Sulfonyl azide | 3-Imine Indole Derivative | mdpi.com |

Photocatalytic Strategies

Visible-light photocatalysis has emerged as a powerful and sustainable strategy for organic synthesis. conicet.gov.ar This approach utilizes light energy to drive chemical reactions, often under mild conditions and with high selectivity. conicet.gov.ar In the context of synthesizing fluorinated anilines, photocatalytic methods can be employed for C-H functionalization, allowing for the direct introduction of fluoroalkyl groups into aromatic rings. conicet.gov.ar For example, an iridium-based photocatalyst can be used to generate trifluoromethyl radicals from a suitable precursor, which then react with an aniline derivative to yield the desired product. conicet.gov.ar These methods offer a green alternative to traditional fluorination techniques, which often rely on harsh reagents. conicet.gov.armdpi.com

Table 2: Key Features of Photocatalytic Synthesis

| Feature | Description | Reference |

|---|---|---|

| Mild Conditions | Reactions are often carried out at room temperature using visible light. | conicet.gov.ar |

| High Selectivity | Photocatalysts can provide high regio- and chemoselectivity. | nih.gov |

| Radical Intermediates | Many photocatalytic reactions proceed through radical pathways. | researchgate.net |

| Sustainability | Reduces the need for harsh reagents and high temperatures. | conicet.gov.ar |

Enantioselective Synthesis Techniques

While this compound itself is not chiral, the development of enantioselective methods is crucial for the synthesis of chiral derivatives that are often required in the pharmaceutical industry. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is critical as different enantiomers can have vastly different biological activities. Palladium-catalyzed enantioselective C-C cross-coupling reactions have been developed for the synthesis of fluorinated chiral building blocks. acs.org These methods utilize chiral ligands to control the stereochemical outcome of the reaction, leading to the formation of enantioenriched products. acs.org Another approach involves the enantioselective hydrofluorination of a prochiral substrate to introduce a fluorine atom in a stereocontrolled manner. nih.gov

Precursor Compounds and Starting Materials

Common precursors for the synthesis of this compound and related compounds include:

3-Fluoro-2-methylaniline (B146951) : This compound can serve as a precursor for the synthesis of derivatives like 4-chloro-3-fluoro-2-methylaniline (B3081105) through chlorination. evitachem.com It is also a starting material for the synthesis of other complex heterocyclic compounds. google.com

5-Methylaniline : This readily available compound can be directly fluorinated to produce this compound.

4-Bromo-2-fluorobenzotrifluoride : This can be a starting material in a multi-step synthesis to produce derivatives of 3-fluoro-2-methylaniline. google.com

3-Bromo-5-(trifluoromethyl)aniline : This is used in copper-catalyzed N-arylation reactions. thieme-connect.com

2-Fluoro-4-iodoaniline : This can be used in Ullmann methoxylation reactions to synthesize fluorinated and methoxylated aniline derivatives.

Table 3: Common Precursors and Their Applications

| Precursor Compound | Application in Synthesis | Reference |

|---|---|---|

| 3-Fluoro-2-methylaniline | Synthesis of 4-chloro-3-fluoro-2-methylaniline | evitachem.com |

| 5-Methylaniline | Direct fluorination to this compound | |

| 4-Bromo-2-fluorobenzotrifluoride | Multi-step synthesis of 3-fluoro-2-methylaniline derivatives | google.com |

| 3-Bromo-5-(trifluoromethyl)aniline | Copper-catalyzed N-arylation | thieme-connect.com |

| 2-Fluoro-4-iodoaniline | Ullmann methoxylation for fluorinated aniline synthesis |

Reaction Mechanisms and Selectivity Studies

The reaction mechanisms and selectivity in the functionalization of this compound are governed by the electronic effects of the fluorine and methyl substituents on the aromatic ring.

Electrophilic Aromatic Substitution Pathways

The general mechanism for EAS involves two main steps:

Attack of the electrophile by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. This is typically the rate-determining step. masterorganicchemistry.com

Deprotonation of the carbocation to restore the aromaticity of the ring. masterorganicchemistry.com

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNA) involves the replacement of a leaving group on an aromatic ring by a nucleophile. scribd.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. scribd.comresearchgate.net In the context of derivatives of this compound, a halogen substituent can act as a leaving group.

The most common mechanism for SNA is the addition-elimination mechanism. scribd.com This pathway involves two steps:

Addition of the nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

Elimination of the leaving group from the Meisenheimer complex, which restores the aromaticity of the ring.

The reactivity in SNA reactions is significantly influenced by the nature of the leaving group, with fluoride (B91410) often being a surprisingly good leaving group in activated systems. masterorganicchemistry.comacs.org This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine. masterorganicchemistry.com

Regioselectivity Control in Substitution Reactions

The control of regioselectivity in substitution reactions of this compound is a crucial aspect of its synthetic utility. The directing effects of the substituents are paramount. The amino and methyl groups are ortho-, para-directors, while the fluorine atom is also an ortho-, para-director, despite being deactivating. wikipedia.org

Computational and experimental studies on related systems, such as 3-haloarynes, have shown that the regioselectivity of nucleophilic addition is highly dependent on the nature of the halogen. sorbonne-universite.fracs.org In the case of 3-fluoroaryne, a high degree of regioselectivity is observed in its reaction with N-methylaniline. sorbonne-universite.fr This high selectivity is attributed to the distortion of the aryne intermediate, which favors the attack of the nucleophile at a specific position. acs.org These findings provide insight into the factors that control regioselectivity in the reactions of substituted aromatic compounds like this compound.

Stereochemical Considerations and Control

While this compound itself is an achiral molecule, it frequently serves as a key precursor or intermediate in the synthesis of chiral molecules, where the control of stereochemistry is paramount. The development of stereoselective methods to generate chiral derivatives of anilines is a significant area of research, driven by the prevalence of chiral amine moieties in pharmaceuticals and other biologically active compounds.

Strategies for stereochemical control can be broadly categorized into two approaches: the resolution of a racemic mixture or, more efficiently, the direct asymmetric synthesis of a single enantiomer. Asymmetric synthesis is often preferred as it avoids the loss of 50% of the material inherent in classical resolution.

One prominent method for achieving stereocontrol is through asymmetric hydrogenation or transfer hydrogenation of a prochiral precursor. For instance, the asymmetric transfer hydrogenation of a substituted acetophenone (B1666503) intermediate was successfully employed to produce a chiral isobenzofuranone, a key intermediate for the drug Lorlatinib. researchgate.net This highlights a pathway where a ketone precursor could be asymmetrically reduced to a chiral alcohol, which is then converted to a chiral amine.

Palladium-catalyzed enantioselective reactions are also a cornerstone of modern asymmetric synthesis. acs.org For example, the palladium-catalyzed decarboxylative allylic alkylation has been used to create fluorinated α-tetrasubstituted stereocenters in high yields and enantioselectivities. acs.org This type of methodology could be adapted to derivatives of this compound to install a chiral center.

Furthermore, biocatalysis offers powerful tools for stereochemical control. Engineered enzymes can perform highly enantioselective transformations on aniline derivatives. A notable example is the development of an engineered myoglobin (B1173299) catalyst for the asymmetric insertion of carbenes into the N-H bonds of various anilines, producing chiral α-amino acid precursors with good to excellent enantiomeric excess (ee). nih.gov

Table 1: Examples of Asymmetric Synthesis Methods for Aniline Derivatives

| Reaction Type | Catalyst/Enzyme | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Carbene N-H Insertion | Engineered Myoglobin | Aniline derivatives, Diazopropanoates | Chiral α-amino acid derivatives | 57-82% | nih.gov |

| Asymmetric C-H Fluorination | Sc(III)/N,N'-dioxide complex | 3-substituted oxindoles | 3-aryl-3-fluoro-2-oxindoles | 89-99% | beilstein-journals.org |

| Asymmetric Hydrogenation | Ruthenium(II) complex | Prochiral ketones | Chiral alcohols | High ee | researchgate.net |

| Amide Bond Formation | HATU | (R)- or (S)-2-bromopropionic acid | Chiral amides | ~95% (starting material) | beilstein-journals.org |

Catalysis in this compound Synthesis and Derivatization

Catalysis is fundamental to both the synthesis of the this compound core and its subsequent functionalization into more complex molecules. Catalytic methods offer efficiency, selectivity, and milder reaction conditions compared to stoichiometric approaches. Homogeneous, heterogeneous, and biocatalytic systems are all employed to manipulate this important chemical scaffold.

Homogeneous Catalysis

Homogeneous catalysts, which operate in the same phase as the reactants, are widely used for the derivatization of anilines due to their high activity and selectivity. Transition metals like palladium, rhodium, and iridium are at the forefront of these transformations.

Palladium (Pd) Catalysis: Palladium complexes are arguably the most versatile catalysts for reactions involving aryl halides and amines. Suzuki-Miyaura cross-coupling reactions, for instance, utilize palladium catalysts like Pd(dppf)Cl₂ to couple boronic esters with aryl halides, a key step in synthesizing complex aniline derivatives. The choice of phosphine (B1218219) ligands (e.g., XPhos, SPhos) is crucial for enhancing catalytic efficiency and preventing side reactions. Palladium catalysts are also effective for C-H functionalization, allowing for the direct introduction of new bonds at specific positions on the aniline ring, often guided by a directing group. nih.govmdpi.com

Rhodium (Rh) Catalysis: Rhodium catalysts have shown unique reactivity in C-H activation and annulation reactions. For example, a Rh(I) catalyst can facilitate a cascade C(sp²)–H bond alkylation and amidation of anilines, using a trivalent phosphorus group as a traceless directing group. rsc.org This methodology allows for the construction of complex heterocyclic structures like dihydroquinolinones from aniline precursors. rsc.org Rhodium catalysts are also employed for hydroamination reactions and the synthesis of indazoles from N-nitrosoanilines. lookchem.comnih.gov

Iridium (Ir) Catalysis: Iridium-based catalysts are particularly notable in photoredox catalysis. Visible-light-induced iridium catalysis enables the trifluoromethylation of unprotected anilines at room temperature, demonstrating high functional group tolerance. beilstein-journals.orgmdpi.com Iridium catalysts, in conjunction with specific ligands, have also been developed for the regioselective hydroamination of allyl amines with aniline nucleophiles to produce various diamines. nih.gov

Table 2: Selected Homogeneous Catalytic Reactions for Aniline Derivatization

| Catalyst System | Reaction Type | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ / KOAc | Borylation | 3-bromo-5-fluoro-2-methylaniline | Boronic ester derivative | N/A | |

| [RhCl(COD)]₂ / Ligand | C-H Alkylation/Annulation | N-arylphosphanamine | Dihydroquinolinone | 72-83% | rsc.org |

| [Ir(ppy)₃] / Visible Light | Trifluoromethylation | Aniline derivatives | CF₃-substituted anilines | Good to excellent | beilstein-journals.orgmdpi.com |

| [Ir(cod)Cl]₂ / DTBM-SEGPHOS | Hydroamination | Allyl amine + Aniline | 1,3- or 1,4-Diamine | 66-95% | nih.gov |

| Rh₂(OAc)₄ | Carbene N-H Insertion | Aniline + Diazo ester | N-H insertion product | N/A (less selective) | acs.org |

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas reaction mixture. Their primary advantages include ease of separation from the reaction mixture, potential for recycling and reuse, and enhanced stability, which are crucial for industrial and green chemistry applications. mdpi.com

Single-Atom Catalysts: A frontier in heterogeneous catalysis is the use of single-atom catalysts, which maximize the efficiency of precious metals. A heterogeneous rhodium single-atom-site (Rh-SA) catalyst has demonstrated exceptional performance and selectivity for carbene N-H bond insertion reactions with aniline derivatives. acs.org Compared to its homogeneous counterpart (Rh₂(OAc)₄), the Rh-SA catalyst prevents overfunctionalization and produces the desired single N-H insertion isomers with high chemoselectivity and in excellent yields, even with sterically hindered anilines. acs.org

Zeolite-Based Catalysts: Zeolites are microporous, crystalline aluminosilicates with well-defined structures that can be modified with catalytically active metal ions. rsc.orggoogle.com Their shape-selective properties and tunable acidity make them versatile catalysts. rsc.orgrsc.org Copper(I)-exchanged zeolites (CuI-USY) have proven to be efficient and reusable heterogeneous catalysts for the homocoupling of phenols and aryl boronic acids to synthesize biaryls under mild, green conditions. mdpi.com Zeolites can also be used in the synthesis of anilines themselves, for instance, in the catalytic bromination of fluoroaniline (B8554772) in the presence of a specific zeolite. google.com

Table 3: Examples of Heterogeneous Catalysis in Aniline-Related Reactions

| Catalyst | Reaction Type | Substrate | Key Feature | Yield | Reference |

|---|---|---|---|---|---|

| Rhodium Single-Atom (Rh-SA) | Carbene N-H Insertion | Aniline derivative | High chemoselectivity for N-H insertion | Good to excellent | acs.org |

| CuI-USY Zeolite | Oxidative Homocoupling | Phenols / Aryl boronic acids | Reusable, mild conditions | Good to high | mdpi.com |

| Ag Clusters on Al₂O₃ | N-alkylation | Anilines + Alcohols | Oxidant-free conditions | Good to moderate | scispace.com |

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach is highly valued for its exceptional selectivity (chemo-, regio-, and stereoselectivity), mild operating conditions (ambient temperature and pressure in aqueous media), and environmental benefits. mdpi.com

Transaminases (TAs): Amine transaminases are powerful biocatalysts for the asymmetric synthesis of chiral primary amines from prochiral ketones. mdpi.comnih.gov These enzymes are capable of asymmetric synthesis without relying on expensive, regenerating cofactors. nih.gov While challenges such as limited substrate scope and product inhibition exist, ongoing research focuses on enzyme engineering and process optimization to broaden their applicability. nih.gov ω-Transaminases are particularly useful as they can accept ketones lacking a carboxyl group, making them ideal for producing a wide range of chiral amines that could be derived from precursors related to this compound. mdpi.com

Engineered Heme Proteins: Directed evolution has been used to repurpose natural proteins into novel biocatalysts. An engineered myoglobin variant was developed to catalyze the asymmetric insertion of a carbene into the N-H bond of aniline derivatives, providing access to chiral amines with high yield and enantioselectivity. nih.gov This represents a biocatalytic alternative to transition-metal-catalyzed methods. nih.gov

Monooxygenases: Flavin-containing monooxygenases (FMOs) are metabolic enzymes that can also be harnessed for synthetic purposes. Research has shown that FMO1 can catalyze the carbon oxidation of 4-fluoro-N-methylaniline, coupled with defluorination, to form a reactive quinoneimine intermediate. acs.org This demonstrates how enzymes can mediate complex transformations on fluorinated aniline scaffolds.

The development of biosynthetic pathways in microorganisms also presents an opportunity for producing aniline derivatives from simple carbon sources like glucose, potentially offering a sustainable manufacturing route in the future. google.comnih.gov

Table 4: Enzyme-Mediated Transformations Involving Aniline Scaffolds

| Enzyme Class | Specific Enzyme | Reaction Type | Substrate Type | Key Outcome | Reference |

|---|---|---|---|---|---|

| Transaminase | ω-Transaminase | Asymmetric Amination | Ketones | Synthesis of chiral amines | mdpi.comnih.gov |

| Heme Protein | Engineered Myoglobin | Carbene N-H Insertion | Anilines | Asymmetric synthesis of chiral amines | nih.gov |

| Monooxygenase | Flavin-containing monooxygenase 1 (FMO1) | Oxidation & Defluorination | 4-Fluoro-N-methylaniline | Formation of reactive intermediate | acs.org |

| Synthase/Reductase | MatBrp, MCR | Biosynthesis | Fluorinated precursors | Synthesis of 2-fluoro-3-hydroxypropionic acid | nih.gov |

Synthesis of 3 Fluoro 5 Methylaniline

Common Synthetic Pathways

One common method for the synthesis of this compound involves the reaction of 5-methyl aniline (B41778) with hydrofluoric acid or a fluoride (B91410) source like fluorinated sulfoxide. Another approach involves the reduction of a nitro group to an amino group. For instance, the nitration of a suitable precursor to introduce a nitro group, followed by its reduction, can yield the desired aniline derivative. smolecule.com A process for preparing similar compounds like 3-bromo-5-trifluoromethylaniline involves steps such as acetylation, nitration, deacetylation, deamination, and reduction, which could be adapted for this compound. google.com

Chemical Reactivity and Important Reactions

Electrophilic Aromatic Substitution

The amino group in this compound is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, the presence of the fluorine and methyl groups also influences the regioselectivity of these reactions.

Synthesis of Biologically Active Derivatives

Nucleophilic Substitution and Amine Group Reactions

The amino group can act as a nucleophile in various reactions. smolecule.com For example, it can undergo acylation with reagents like acetic anhydride (B1165640) or acetyl chloride to form the corresponding acetamide. evitachem.com It can also participate in alkylation reactions.

Diazotization and Subsequent Transformations

The amino group of this compound can be converted to a diazonium salt through a process called diazotization. This diazonium group can then be replaced by a variety of other functional groups, making it a versatile intermediate for introducing further diversity into the molecule.

Applications in Scientific Research

Role as a Building Block in Organic Synthesis

This compound is frequently used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for the creation of a wide range of derivatives with potential applications in different fields.

Use in the Development of Bioactive Molecules

Pharmaceutical Intermediates

This compound and its derivatives are explored in medicinal chemistry for the development of new therapeutic agents. hsppharma.com The presence of fluorine can enhance the biological activity of molecules, making them promising candidates for drug discovery. For instance, related bromo-fluoro-methylaniline derivatives have been investigated for their potential anti-cancer properties. vulcanchem.com

Agrochemical Research

In the field of agrochemicals, fluorinated anilines are used in the development of pesticides and herbicides. chemimpex.com The stability and bioactivity conferred by the fluorine atom are advantageous in creating effective crop protection agents.

Applications in Materials Science

Derivatives of fluorinated anilines are also utilized in materials science. They can serve as precursors for the synthesis of dyes and pigments, where the fluorine atom can influence the color and stability of the final product.

常见问题

Basic: What synthetic routes are recommended for 3-Fluoro-5-methylaniline, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves halogenation or catalytic amination of precursor aromatic rings. A scalable method involves nucleophilic substitution or cross-coupling reactions, with optimization focusing on catalyst selection (e.g., palladium for coupling), temperature control (80–120°C), and solvent polarity (e.g., DMF or THF). Post-synthesis purification via recrystallization (using ethanol/water mixtures) is critical to achieve >98% purity, as demonstrated in scaled-up syntheses yielding >5 g of crystalline product .

Basic: What spectroscopic techniques effectively characterize this compound, and what spectral signatures are key?

Key techniques include:

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 6.5–7.2 ppm) due to fluorine coupling (³J~8–10 Hz). The methyl group resonates as a singlet at δ 2.3 ppm.

- FT-IR : N-H stretching (~3400 cm⁻¹), C-F vibrations (~1220 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).

- GC-MS : Molecular ion peak at m/z 125 (C₇H₈FN⁺), with fragmentation patterns confirming the fluorine and methyl substituents .

Advanced: How do electronic effects of the fluorine substituent influence reactivity in electrophilic substitution reactions?

The fluorine atom exerts a strong electron-withdrawing inductive effect, directing electrophiles to the para position relative to itself. However, steric hindrance from the methyl group at position 5 can alter regioselectivity. Computational studies (DFT) are recommended to map charge distribution and predict reaction sites. Comparative experiments with non-fluorinated analogs (e.g., 5-methylaniline) reveal reduced reaction rates due to fluorine’s deactivating effect .

Advanced: How should researchers design experiments to evaluate bioavailability and metabolic stability of this compound derivatives?

- In vitro assays : Use hepatic microsomes or S9 fractions to assess Phase I/II metabolism. Monitor stability via LC-MS/MS.

- In vivo pharmacokinetics : Administer derivatives in lipid emulsion formulations (e.g., 10% Intralipid) to enhance solubility. Collect plasma samples at intervals (0–24 hr) for bioavailability calculations.

- Caco-2 permeability assays : Evaluate intestinal absorption potential. A reported derivative showed low cytotoxicity (IC₅₀ >50 µM in HeLa cells), supporting in vivo testing .

Basic: What safety protocols are essential when handling this compound in the lab?

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.

- Emergency measures : Eye wash stations and safety showers must be accessible.

- Storage : Keep in airtight containers away from oxidizers. Hazard codes R36/37/38 (irritant) mandate segregated storage .

Advanced: How can discrepancies between in vitro cytotoxicity and in vivo toxicity profiles be resolved?

Discrepancies may arise from metabolic activation or tissue-specific effects. Strategies include:

- Comparative assays : Test metabolites (e.g., hydroxylated derivatives) in hepatocyte models.

- In silico toxicity prediction : Use tools like Derek Nexus or ProTox-II to identify potential toxicophores.

- Dose-response studies : In vivo models (e.g., rodents) with extended observation periods to detect delayed toxicity. A study reported low cytotoxicity (HeLa cells) but emphasized adherence to hazard codes due to irritant properties .

Basic: How can solubility and partitioning behavior of this compound be determined experimentally and computationally?

- Experimental : Shake-flask method in octanol/water for logP determination (predicted ~1.8).

- Computational : Use ACD/Labs Percepta or COSMO-RS for solubility parameters. The compound’s density (1.12 g/cm³) and boiling point (252.8°C) suggest moderate polarity, favoring dissolution in DMSO or dichloromethane .

Advanced: What role does fluorine play in the crystal packing of this compound, and how can X-ray crystallography elucidate this?

Fluorine participates in weak C-F···H-N hydrogen bonds, influencing crystal lattice stability. X-ray diffraction reveals planar aromatic rings with dihedral angles <5° between substituents. Synchrotron radiation improves resolution for fluorine’s electron density mapping. Compare with 3-Chloro-5-methylaniline to assess halogen bonding differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。